Desethylamodiaquine

Catalog No.
S602306
CAS No.
79352-78-6
M.F
C18H18ClN3O
M. Wt
327.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desethylamodiaquine

CAS Number

79352-78-6

Product Name

Desethylamodiaquine

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)

InChI Key

VRXFDHAGFYWGHT-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-((7-chloro-4-quinolinyl)amino)-2-((ethylamino)methyl)phenol, desethylamodiaquine, monodesethylamodiaquine, N-desethylamodiaquine

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O

The exact mass of the compound Desethylamodiaquine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Desethylamodiaquine (CAS 79352-78-6) is the principal active circulating metabolite of the 4-aminoquinoline antimalarial amodiaquine. In clinical and laboratory settings, it functions as a critical analytical standard, a primary pharmacological reference material, and a substrate for idiosyncratic toxicity modeling. While amodiaquine serves as the administered prodrug, desethylamodiaquine is responsible for the vast majority of in vivo antimalarial activity and long-term systemic exposure[1]. For procurement professionals and assay developers, securing high-purity desethylamodiaquine is essential for therapeutic drug monitoring (TDM) via LC-MS/MS, investigating cytochrome P450-mediated bioactivation, and accurately benchmarking novel antimalarials against resistant Plasmodium falciparum strains .

Relying on the parent compound, amodiaquine, as a generic substitute for desethylamodiaquine in downstream assays fundamentally compromises data integrity. Amodiaquine is rapidly metabolized in vivo, meaning it fails to replicate the sustained physiological exposure and specific bioactivation pathways of the circulating active species [1]. Furthermore, using amodiaquine in in vitro resistance profiling often yields artificially potent IC50 values that do not correlate with clinical cross-resistance patterns [2]. Consequently, substituting the parent drug or crude metabolic mixtures for purified desethylamodiaquine leads to inaccurate pharmacokinetic modeling, flawed hepatotoxicity predictions, and unreliable efficacy benchmarking in drug discovery workflows.

Pharmacokinetic Stability and Systemic Exposure Dominance

In human pharmacokinetic models, desethylamodiaquine demonstrates a significantly longer terminal elimination half-life and higher systemic exposure profile compared to its parent compound. While amodiaquine is rapidly cleared, desethylamodiaquine achieves an area-under-the-curve (AUC) that is 100- to 240-fold higher than amodiaquine [1]. Specifically, the terminal elimination half-life of desethylamodiaquine extends from 9 to 18 days (averaging ~211 hours in some populations), whereas amodiaquine clears in approximately 4 to 10 hours [2]. This massive differential confirms that the metabolite, not the parent drug, dictates long-term efficacy.

Evidence DimensionTerminal Elimination Half-Life and Systemic Exposure (AUC)
Target Compound DataDesethylamodiaquine (Half-life: 9–18 days; AUC 100–240x higher than parent)
Comparator Or BaselineAmodiaquine (Half-life: ~4–10 hours)
Quantified Difference100- to 240-fold higher systemic exposure (AUC) and >20-fold longer half-life
ConditionsIn vivo human pharmacokinetic modeling

Procuring desethylamodiaquine is mandatory for therapeutic drug monitoring and in vivo efficacy modeling, as it is the true circulating active species responsible for sustained antimalarial action.

Cytochrome P450 Bioactivation and Hepatotoxicity Modeling

Both amodiaquine and desethylamodiaquine undergo oxidative bioactivation to reactive quinoneimines, which are implicated in idiosyncratic hepatotoxicity. However, desethylamodiaquine exhibits a higher microsomal bioactivation affinity, with a Michaelis-Menten constant (Km) of 6.1 ± 1.3 µM, compared to 11.5 ± 2.0 µM for amodiaquine [1]. When combined with its 240-fold higher internal exposure, desethylamodiaquine quinoneimine (DEAQ-QI) formation becomes the primary driver of hepatic exposure to reactive intermediates in vivo [1]. This makes the purified metabolite indispensable for accurate toxicological screening.

Evidence DimensionMicrosomal Bioactivation Affinity (Km)
Target Compound DataDesethylamodiaquine (Km = 6.1 ± 1.3 µM)
Comparator Or BaselineAmodiaquine (Km = 11.5 ± 2.0 µM)
Quantified Difference1.88-fold higher affinity (lower Km) for bioactivation to reactive quinoneimine
ConditionsHuman liver microsomes (HLM) glutathione-trapping assay

Toxicology labs must utilize desethylamodiaquine to accurately model idiosyncratic hepatotoxicity, as it is the primary substrate driving reactive intermediate formation in patients.

Clinical Cross-Resistance Predictive Accuracy

In in vitro screening against clinical isolates of Plasmodium falciparum, desethylamodiaquine provides a more accurate reflection of clinical cross-resistance than amodiaquine. While amodiaquine often shows artificially high potency (mean IC50 ~18.2 nM), desethylamodiaquine yields a higher mean IC50 (~67.5 nM) that demonstrates a significant rank-order correlation with chloroquine resistance [1]. Isolates with amodiaquine IC50 values <20 nM cannot accurately predict sensitivity to the active metabolite, meaning reliance on the parent drug obscures true resistance phenotypes[1].

Evidence DimensionIn vitro 50% inhibitory concentration (IC50) and resistance correlation
Target Compound DataDesethylamodiaquine (Mean IC50 = 67.5 nM; significant correlation with chloroquine resistance)
Comparator Or BaselineAmodiaquine (Mean IC50 = 18.2 nM; poor predictive correlation)
Quantified Difference3.7-fold higher IC50 baseline, providing statistically significant alignment with clinical cross-resistance
ConditionsIn vitro schizont maturation assay against P. falciparum field isolates

Assay developers must procure desethylamodiaquine as the baseline comparator to avoid false-positive efficacy data when screening novel compounds against resistant strains.

Therapeutic Drug Monitoring (TDM) and LC-MS/MS Calibration

Due to its extended half-life and dominant systemic exposure, desethylamodiaquine is the required analytical standard for quantifying drug levels in clinical pharmacokinetics. LC-MS/MS workflows rely on high-purity desethylamodiaquine to track patient compliance and therapeutic efficacy over multi-week periods, a task impossible with the rapidly cleared parent drug [1].

Idiosyncratic Hepatotoxicity and Glutathione-Trapping Assays

Because desethylamodiaquine has a higher affinity for CYP-mediated bioactivation and vastly higher systemic exposure than amodiaquine, it is the necessary substrate for modeling quinoneimine-induced hepatotoxicity. Researchers utilize this compound in human liver microsome (HLM) assays to evaluate reactive metabolite formation and screen for protective agents like glutathione S-transferase P1 (GSTP1) [2].

Baseline Comparator for Antimalarial High-Throughput Screening

In drug discovery programs targeting chloroquine-resistant Plasmodium falciparum, desethylamodiaquine serves as a highly accurate reference material. Its IC50 profile accurately mirrors clinical cross-resistance patterns, ensuring that novel 4-aminoquinolines or combination therapies are benchmarked against the true circulating active species rather than an artificially potent prodrug [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

327.1138399 Da

Monoisotopic Mass

327.1138399 Da

Heavy Atom Count

23

Appearance

Solid powder

UNII

BY36SG7NP9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

79352-78-6

Wikipedia

Desethylamodiaquine

Dates

Last modified: 08-15-2023

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